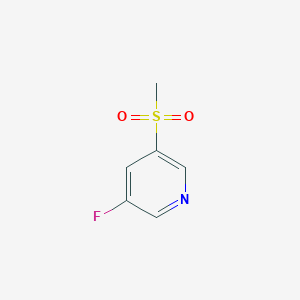

3-Fluoro-5-(methylsulfonyl)pyridine

Description

3-Fluoro-5-(methylsulfonyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a methylsulfonyl group (–SO₂CH₃) at the 5-position of the pyridine ring.

Properties

Molecular Formula |

C6H6FNO2S |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-fluoro-5-methylsulfonylpyridine |

InChI |

InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |

InChI Key |

SZXLFQBZLRBVIG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective fluorination of pyridine derivatives using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method provides high yields and is widely used in the synthesis of fluorinated pyridines.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Selectfluor®: Used for selective fluorination.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Oxidizing Agents: Used for oxidation of the methylsulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfone derivatives.

Scientific Research Applications

3-Fluoro-5-(methylsulfonyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for designing inhibitors of enzymes like Polo-like kinase 4 (PLK4), which is a target for cancer therapy.

Agrochemicals: Fluorinated pyridines are used in the synthesis of herbicides and insecticides.

Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylsulfonyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a PLK4 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell division and proliferation . This inhibition can lead to the arrest of cell division in the S/G2 phase and impact downstream signaling pathways regulated by PLK4.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine derivatives with variations in substituent type, position, and functional groups:

Key Observations:

- Electron-Withdrawing Effects : The methylsulfonyl group (–SO₂CH₃) in this compound enhances electrophilicity at the pyridine ring compared to methylthio (–SCH₃) or boronate esters (–B(OR)₂) .

- Positional Influence : Fluorine at the 3-position (meta to sulfonyl) may optimize steric and electronic interactions in enzyme-binding pockets, as seen in COX-2 inhibitors like imidazo[1,2-a]pyridine derivatives (IC₅₀ = 0.07–0.08 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.